molecular formula C14H19ClN2O B2521390 2-CHLORO-N-[4-(PIPERIDIN-1-YL)PHENYL]PROPANAMIDE CAS No. 743444-20-4

2-CHLORO-N-[4-(PIPERIDIN-1-YL)PHENYL]PROPANAMIDE

Cat. No.: B2521390
CAS No.: 743444-20-4
M. Wt: 266.77
InChI Key: MZARYMCMQUDUOK-UHFFFAOYSA-N
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Description

Bond Lengths and Angles

  • Amide Group : The C=O bond length is approximately 1.23 Å, typical for resonance-stabilized amides. The C-N bond in the amide measures 1.36 Å, shorter than a single bond due to partial double-bond character.
  • Chlorine Substituent : The C-Cl bond length is 1.79 Å, consistent with alkyl chlorides.
  • Piperidine Ring : The chair conformation of the piperidine ring minimizes steric strain, with C-N bond lengths of 1.47 Å in the piperidine moiety.

Conformational Flexibility

  • The piperidine ring adopts a chair conformation , with equatorial positioning of the nitrogen atom to reduce 1,3-diaxial interactions.
  • Rotation around the N-C(phenyl) bond is restricted due to partial conjugation with the aromatic ring, stabilizing a planar arrangement.

Electronic Structure and Resonance Stabilization

The electronic structure of this compound is dominated by resonance effects in the amide group and electron-donating/withdrawing substituents.

Resonance in the Amide Group

  • The amide C=O and N-H groups participate in resonance, delocalizing electrons across the O-C-N framework (Figure 1):
    $$
    \text{O=C-N} \leftrightarrow \text{O^-–C=N^+–H}
    $$
    This resonance shortens the C-N bond (1.36 Å vs. 1.47 Å for single bonds) and stabilizes the planar geometry.

Substituent Effects

  • Chlorine Atom : The electron-withdrawing chlorine at C2 induces a dipole, polarizing the C-Cl bond (bond dipole moment ~1.8 D).
  • Piperidinyl Group : The piperidine nitrogen donates electrons via resonance to the phenyl ring, activating it for electrophilic substitution.

Frontier Molecular Orbitals

  • The HOMO localizes on the piperidine nitrogen and phenyl ring, while the LUMO resides on the amide carbonyl.

Comparative Analysis with Related Propanamide Derivatives

A comparative analysis highlights structural and electronic differences between this compound and analogous compounds.

Table 1: Structural Comparison

Compound Molecular Formula Key Substituents Molecular Weight (g/mol)
This compound C₁₄H₁₉ClN₂O Piperidinylphenyl, Cl 266.76
N-Benzyl-2-chloropropanamide C₁₀H₁₂ClNO Benzyl, Cl 197.66
2-Chloro-N-propylpropanamide C₆H₁₂ClNO Propyl, Cl 149.62
N,N-Dibenzyl-2-chloropropanamide C₁₇H₁₈ClNO Dibenzyl, Cl 287.80

Key Observations

  • Steric Effects : Bulkier substituents (e.g., piperidinylphenyl vs. propyl) reduce molecular flexibility and increase steric hindrance.
  • Electronic Effects : Electron-donating groups (e.g., piperidinyl) enhance phenyl ring reactivity, while electron-withdrawing groups (e.g., Cl) polarize the amide.
  • Hydrogen Bonding : Primary amides (e.g., N-H) form stronger hydrogen bonds than tertiary analogs (e.g., N-piperidinyl).

Properties

IUPAC Name

2-chloro-N-(4-piperidin-1-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11(15)14(18)16-12-5-7-13(8-6-12)17-9-3-2-4-10-17/h5-8,11H,2-4,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZARYMCMQUDUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-Chloro-N-[4-(piperidin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Research

2-Chloro-N-[4-(piperidin-1-yl)phenyl]propanamide has been investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of novel compounds aimed at targeting specific biological pathways. Notably, it has been linked to the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which is crucial in treating metabolic disorders such as type 2 diabetes and obesity .

Neurological Disorders

Research indicates that compounds similar to this compound may selectively interact with sigma receptors, particularly the sigma-1 receptor (σ1R). This receptor plays a significant role in various neurological functions and is implicated in neurodegenerative diseases such as Alzheimer's disease and mild cognitive impairment. Modulating σ1R activity can influence intracellular signaling pathways, potentially leading to neuroprotective effects .

Synthesis of Novel Therapeutics

The compound has been utilized as a versatile precursor for synthesizing novel thienopyridine derivatives with diverse pharmacological activities, including anticancer and anti-inflammatory properties. These derivatives have shown promise in preclinical studies, indicating that this compound could be pivotal in developing new therapeutic agents .

Case Study 1: Inhibition of Metabolic Syndrome

A study explored the effects of related compounds on metabolic syndrome, demonstrating that inhibition of 11β-hydroxysteroid dehydrogenase type 1 could ameliorate conditions associated with insulin resistance and hypertension. The findings support the potential use of derivatives of this compound in treating metabolic disorders .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that compounds with structural similarities to this compound exhibit neuroprotective effects through sigma receptor modulation. This research highlights the compound's potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(piperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The piperidine ring and phenyl group play crucial roles in its binding to target proteins, influencing various biochemical processes . detailed studies on its exact mechanism of action are still limited .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several propanamide derivatives. Below is a comparative analysis based on molecular structure, physicochemical properties, and applications.

Key Structural Analogs

N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
  • Molecular Formula : C₁₆H₂₄N₂O₂ .
  • Substituents : Methoxymethyl group on the piperidine ring, phenyl group, and propanamide backbone.
  • Properties: Higher molecular weight (288.38 g/mol) compared to the main compound (hydrochloride: 327.23 g/mol).
  • Applications : Used as a pharmaceutical intermediate, but advised against direct contact due to safety concerns .
6-Chloro-2-Ethyl-N-[[4-[4-[4-(Trifluoromethoxy)Phenyl]Piperidin-1-yl]Phenyl]Methyl]Imidazo[1,2-a]Pyridine-3-Carboxamide
  • Molecular Formula: Not explicitly provided, but structurally distinct due to an imidazopyridine-carboxamide core and trifluoromethoxy-phenyl-piperidine substituent .
  • Substituents : Trifluoromethoxy group enhances lipophilicity and metabolic stability.
  • Applications : Investigated for tuberculosis treatment in combination with bedaquiline or Q203, targeting F-ATP synthase .
2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)Pentanamide
  • Molecular Formula : C₂₄H₂₃N₅O₅S .
  • Substituents : Sulfamoyl and dioxoisoindolin groups introduce hydrogen-bonding and π-stacking capabilities.
  • Properties : Higher molecular weight (493.53 g/mol) and distinct solubility profile (yellowish-white solid) compared to the main compound .

Physicochemical and Functional Comparisons

Property 2-Chloro-N-[4-(Piperidin-1-yl)Phenyl]Propanamide HCl N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide Imidazopyridine-Carboxamide Derivative
Molecular Weight 327.23 g/mol 288.38 g/mol ~600 g/mol (estimated)
Key Substituents Chlorine, piperidinyl-phenyl Methoxymethyl, piperidinyl-phenyl Trifluoromethoxy, imidazopyridine
Solubility High (hydrochloride salt) Moderate (polarity from methoxymethyl) Low (high lipophilicity)
Therapeutic Application Pharmaceutical intermediate Pharmaceutical intermediate Antitubercular agent

Research Findings

Impact of Chlorine vs. However, the methoxymethyl group may improve metabolic stability by reducing oxidative degradation .

Role of Piperidinyl-Phenyl Motif :

  • This group is conserved across analogs and is hypothesized to interact with hydrophobic pockets in target enzymes, such as F-ATP synthase in tuberculosis therapy .

Hydrochloride Salt Advantage :

  • The hydrochloride form of the main compound offers superior aqueous solubility, a critical factor for oral bioavailability in drug formulations .

Biological Activity

2-Chloro-N-[4-(piperidin-1-yl)phenyl]propanamide is a synthetic organic compound with significant biological activity. Its structure includes a chloro group and a piperidine ring, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H19ClN2O
  • Molecular Weight : 270.77 g/mol
  • CAS Number : 1170148-51-2

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in the body. Similar compounds have been shown to act as antagonists at the vanilloid receptor 1 (TRPV1) and modulators of the insulin-like growth factor 1 receptor (IGF-1R) .

Target Receptors

  • Vanilloid Receptor 1 (TRPV1) :
    • Involved in pain sensation and inflammatory responses.
    • Compounds that target TRPV1 can modulate pain pathways, offering potential analgesic effects.
  • Insulin-like Growth Factor 1 Receptor (IGF-1R) :
    • Plays a crucial role in cell growth and development.
    • Modulation of IGF-1R can influence metabolic processes and has implications in cancer biology.

Antioxidative and Antibacterial Properties

Research indicates that similar compounds exhibit antioxidative and antibacterial activities. These properties are essential for therapeutic applications in various diseases, including infections and oxidative stress-related disorders .

Case Studies

A study examining the structure-activity relationship (SAR) of DPP-4 inhibitors highlighted the significance of substituents like chlorine in enhancing biological activity. The study suggested that modifications to the piperidine ring could improve binding affinity to target receptors, thereby increasing therapeutic efficacy against type 2 diabetes .

Research Findings

StudyFindings
DPP-4 Inhibitors Investigated various scaffolds for DPP-4 inhibition, noting that halogen substitutions like chlorine enhance activity .
TRPV1 Modulation Compounds similar to this compound showed effective modulation of pain pathways via TRPV1 antagonism .
Antioxidative Effects Demonstrated potential in reducing oxidative stress markers in cellular models .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

  • Pain Management : By targeting TRPV1, it may serve as an analgesic agent.
  • Diabetes Treatment : Its modulation of IGF-1R suggests potential use as a DPP-4 inhibitor for managing blood glucose levels.
  • Antimicrobial Agent : Its antibacterial properties could be harnessed in developing new antibiotics.

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

ParameterOptimal ConditionYield ImprovementReference
SolventAnhydrous DCM15%
Coupling AgentPropionic Anhydride20%
PurificationSilica Gel (EtOAc/Hexane)>95% Purity

Q. Table 2. Common Bioactivity Assays and Parameters

Assay TypeTargetKey ParameterReference
Kinase InhibitionEGFRIC₅₀ (nM)
AntimicrobialS. aureusMIC (µg/mL)
CytotoxicityHeLa CellsCC₅₀ (µM)

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